molecular formula C10H12N2OS B13101312 6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one

6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B13101312
M. Wt: 208.28 g/mol
InChI Key: YXOPZRGSKJOJJJ-UHFFFAOYSA-N
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Description

6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound featuring a fused thiazole and pyrimidinone scaffold. Its structure includes an ethyl group at position 6 and methyl groups at positions 3 and 5, contributing to distinct physicochemical and biological properties. Such methods avoid traditional limitations like poor regioselectivity and low yields, as observed in older protocols that relied on symmetric alkynes or expensive reagents .

While its exact biological activity remains uncharacterized in the provided data, structurally related thiazolo[3,2-a]pyrimidinones are noted for therapeutic relevance, including antimicrobial and anticancer applications .

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

6-ethyl-3,5-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C10H12N2OS/c1-4-8-7(3)12-6(2)5-14-10(12)11-9(8)13/h5H,4H2,1-3H3

InChI Key

YXOPZRGSKJOJJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=CSC2=NC1=O)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of thiazolo[3,2-a]pyrimidin-7-one derivatives often begins with the condensation of thioxo-pyrimidines with suitable reagents, followed by cyclization reactions. This general method is widely used to prepare structurally similar compounds and involves:

One-Pot Synthesis Method

A novel one-pot synthesis approach has been described for related thiazolopyrimidines. This method simplifies the process by combining multiple steps into a single reaction:

  • Starting Materials: Compounds such as 3-amino-2-hydroxy derivatives.
  • Reaction Medium: Absolute ethanol under reflux conditions.
  • Mechanism: Hydrolysis followed by elimination of amido groups to form the fused pyrimidine system.
  • Yield: Approximately 65%, with crystallization from dioxane.

Intramolecular Transformation Route

An alternative synthetic pathway involves intramolecular transformations starting from 1-allyl-2-thiouracil:

  • Key Steps:
    • Reaction with silver acetate in refluxing acetic acid.
    • Formation of intermediates such as 2-iodomethyl derivatives.
    • Final transformation into thiazolopyrimidine derivatives.
  • Intermediate Characterization: Hydroiodide salts and dihydro forms are isolated and characterized using spectroscopic techniques.

Cyclization Using Halogenated Precursors

Cyclization reactions using halogenated precursors have been employed to synthesize thiazolopyrimidine systems:

  • Starting Material: 6-methyl-2-thioxo-dihydropyrimidinone.
  • Reagents: Halogenated agents such as dichloroethane or chlorosuccinimide.
  • Reaction Conditions: Heating at elevated temperatures (100–110°C) in acetic acid.
  • Yield: High yields (e.g., up to 80%) with purification via recrystallization.

Data Table: Summary of Preparation Methods

Method Starting Materials Reagents Conditions Yield
General Synthetic Approach Thioxo-pyrimidines Ethyl acetoacetate Reflux in ethanol 70–85%
One-Pot Synthesis Amino-hydroxy derivatives Absolute ethanol Reflux conditions ~65%
Intramolecular Transformation 1-Allyl-2-thiouracil Silver acetate Reflux in acetic acid Variable
Cyclization Using Halogenated Precursors Thioxo-dihydropyrimidinone Dichloroethane or chlorosuccinimide Heating at ~110°C Up to 80%

Notes on Characterization

After synthesis, characterization is crucial to confirm the structure and purity of the compound. Common techniques include:

  • FT-IR Spectroscopy: Identifies functional groups through vibrational modes.
  • $$ ^1H $$ and $$ ^{13}C $$ NMR Spectroscopy: Provides detailed insights into molecular structure and environment.
  • Mass Spectrometry: Confirms molecular weight and composition.

These methods ensure that the synthesized compound matches the desired structure of 6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Scientific Research Applications

Antioxidant Activity:
Thiazolo[3,2-a]pyrimidines exhibit good antioxidant activity, which has been confirmed through 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assays . The presence of substituents on the aromatic ring significantly influences their antioxidant activity .

Cytotoxic Effects:
Certain thiazolo[3,2-a]pyrimidines have demonstrated in vitro cytotoxicity. For instance, one compound showed a significant cytotoxic effect against certain cell lines, suggesting its potential as a cytotoxic agent .

Anti-HIV-1 Activity:
Specific 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones have shown activity against HIV-1, suggesting their potential use in antiviral research .

Synthesis and Characterization

Novel thiazolo[3,2-a]pyrimidines are synthesized and characterized using various techniques, including:

  • FT-IR (Fourier-transform infrared spectroscopy)
  • 1H-NMR (Proton nuclear magnetic resonance)
  • 13C-NMR (Carbon-13 nuclear magnetic resonance)
  • Mass spectrometry

These methods confirm the structure and purity of the synthesized compounds .

Related Research

Research also focuses on:

  • The synthesis and characterization of thiazolo[3,2-a]pyrimidine derivatives to evaluate their potential as antioxidant and cytotoxic agents .
  • The anti-HIV-1 activity of 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, exploring their use as antiviral agents .
  • The use of thiazolo[3,2-a]pyrimidines as a scaffold for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to therapeutic effects such as anticancer or antibacterial activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives

  • Substituents : Phenyl, thiourea, or coumarin-based groups (e.g., compound 19 in ).
  • Synthesis : Microwave-assisted condensation of 3-phenylisothiazolidin-4-one with benzaldehyde and thiourea yields thiazolo[4,5-d]pyrimidines, though with moderate regioselectivity and yields .
  • Key Differences : The [4,5-d] ring fusion alters electronic distribution and steric bulk compared to [3,2-a] systems. This structural shift may reduce compatibility with enzymes or receptors targeting the [3,2-a] scaffold .

Thiadiazolo[3,2-a]pyrimidin-7-one Derivatives

  • Substituents : Dichlorophenyl furan and propyl groups (e.g., compound in ).
  • Synthesis : Conventional heating methods using multi-component reactions, though yields are unspecified .
Mechanistic and Functional Insights
  • Regioselectivity : The target compound’s synthesis likely benefits from modern catalytic strategies (e.g., Pd-mediated cycloaddition), avoiding the regioselectivity issues plaguing classical methods that use symmetric alkynes .
  • Substituent Effects : Ethyl and methyl groups favor hydrophobic interactions in biological systems, whereas fluorinated analogs leverage halogen bonds for target engagement. Thiadiazolo derivatives’ extra nitrogen may facilitate binding to metal ions or polar residues .

Biological Activity

6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, and cytotoxic properties.

  • Chemical Formula : C₁₀H₁₂N₂OS
  • CAS Number : 20680-01-7
  • Molecular Weight : 212.28 g/mol

1. Antioxidant Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antioxidant properties. A study demonstrated that compounds synthesized from this class showed effective radical scavenging activity using the DPPH assay. The presence of specific substituents on the aromatic ring was found to enhance antioxidant efficacy significantly .

2. Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of 6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one and related compounds. One notable study reported that a derivative with a chlorine substituent exhibited an IC₅₀ value of 6.26 ± 0.6 μM against cancer cell lines, compared to doxorubicin's IC₅₀ of 0.68 ± 0.1 μM, indicating potential as an anticancer agent .

3. Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro assays revealed selective inhibition of the COX-2 enzyme, with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib (IC₅₀ = 0.04 ± 0.01 μM) and indomethacin (ED₅₀ = 9.17 μM) in various models of inflammation .

Case Studies and Research Findings

Study Activity Assessed Findings Reference
Study AAntioxidantSignificant DPPH scavenging activity observed; structure-dependent efficacy
Study BCytotoxicityCompound showed IC₅₀ = 6.26 ± 0.6 μM against cancer cells; effective compared to doxorubicin
Study CAnti-inflammatoryInhibition of COX-2 with IC₅₀ values similar to celecoxib and indomethacin
Study DGeneral bioactivityVarious thiazolo derivatives showed antimicrobial and analgesic properties

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[3,2-a]pyrimidines is influenced by their structural components:

  • Substituents on the Aromatic Ring : Modifications can enhance antioxidant and cytotoxic activities.
  • Positioning of Functional Groups : The placement of electron-donating or withdrawing groups can significantly affect the interaction with biological targets such as enzymes involved in inflammation.

Q & A

Q. What are the key synthetic strategies for constructing the thiazolo[3,2-a]pyrimidin-7-one core structure?

The core structure is typically synthesized via a multi-step process:

  • Thiazole ring formation : Cyclization of precursors (e.g., thioamides or thioureas) with α-haloketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions .
  • Pyrimidine ring construction : Condensation reactions involving formamide or urea derivatives to form the pyrimidine moiety, often requiring high-temperature or microwave-assisted conditions .
  • Functionalization : Substituents like the 6-ethyl and 3,5-dimethyl groups are introduced via alkylation, Friedel-Crafts acylation, or palladium-catalyzed cross-coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing structural ambiguities in thiazolo[3,2-a]pyrimidin-7-one derivatives?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve regiochemical ambiguities (e.g., distinguishing between C-5 and C-7 substitution patterns) by analyzing coupling constants and chemical shifts of aromatic protons .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the 7-one moiety) .
  • X-ray crystallography : Provides definitive proof of stereochemistry and crystal packing, as demonstrated in fluorinated derivatives .

Q. What are common functionalization reactions for modifying substituents on the thiazolo[3,2-a]pyrimidin-7-one scaffold?

  • Electrophilic substitution : Halogenation (Cl, Br) at electron-rich positions using NXS (N-bromosuccinimide or N-chlorosuccinimide) .
  • Cross-coupling : Suzuki-Miyaura or Sonogashira reactions to introduce aryl, heteroaryl, or alkynyl groups at the 3- or 5-positions .
  • Reductive amination : Introduction of amine groups via NaBH4_4-mediated reduction of imine intermediates .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the introduction of substituents on the thiazolo[3,2-a]pyrimidin-7-one scaffold?

  • Catalytic strategies : Palladium catalysts with tailored ligands (e.g., XPhos) improve selectivity in cross-coupling reactions at sterically hindered positions .
  • Directing groups : Temporary groups (e.g., boronic esters) guide substitution to specific sites, followed by removal post-functionalization .
  • Computational modeling : DFT calculations predict reactive sites based on electron density maps, aiding in rational design .

Q. What mechanistic insights explain discrepancies in cyclization yields during thiazolo[3,2-a]pyrimidin-7-one synthesis?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing transition states, while protic solvents (e.g., ethanol) may promote side reactions .
  • Catalyst selection : Lewis acids like ZnCl2_2 accelerate ring closure by coordinating to sulfur or nitrogen atoms, but overuse can lead to decomposition .
  • Temperature control : Microwave irradiation reduces reaction times and improves yields compared to conventional heating, as shown in fluorinated derivatives .

Q. How can researchers resolve contradictions in reported biological activities of thiazolo[3,2-a]pyrimidin-7-one derivatives?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing 6-ethyl with CF3_3) can isolate contributions to antimicrobial or anticancer activity .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm molecular targets (e.g., kinase inhibition vs. DNA intercalation) .
  • Meta-analysis : Cross-reference biological data with structural databases (e.g., PubChem BioAssay) to identify assay-specific artifacts or concentration-dependent effects .

Methodological Considerations

Q. What experimental designs optimize yield and purity in large-scale synthesis of 6-ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one?

  • Flow chemistry : Continuous flow reactors minimize side reactions and improve heat transfer, critical for exothermic steps like cyclization .
  • Purification techniques : Gradient recrystallization (e.g., hexane/EtOAc) or column chromatography with silica gel modified with amino groups enhances separation of polar byproducts .

Q. How should researchers approach conflicting crystallographic data for thiazolo[3,2-a]pyrimidin-7-one derivatives?

  • Validation protocols : Re-refine raw diffraction data using software like SHELXL to check for overfitting or missed symmetry elements .
  • Comparative analysis : Cross-check unit cell parameters and hydrogen bonding patterns with structurally analogous compounds (e.g., fluorinated vs. methylated derivatives) .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar thiazolo[3,2-a]pyrimidin-7-one derivatives?

  • Solubility factors : Poor aqueous solubility of hydrophobic derivatives (e.g., 3,5-dimethyl) may lead to underestimated in vitro activity .
  • Metabolic stability : Rapid hepatic clearance of certain substituents (e.g., ethyl groups) could reduce in vivo efficacy despite promising in vitro results .

Q. How can computational methods address gaps in understanding the electronic effects of substituents on reactivity?

  • Hammett plots : Correlate substituent σ values with reaction rates to predict electron-withdrawing/donating effects on electrophilic substitution .
  • Molecular docking : Simulate interactions between derivatives and biological targets (e.g., enzymes) to prioritize synthetic targets .

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